molecular formula C11H18N4O B13630898 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13630898
M. Wt: 222.29 g/mol
InChI Key: WTRPWSDEYUIEMN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (Ref: 10-F705926) is a synthetic organic compound featuring a cyclopropylamino group attached to a propanamide backbone and a 3,5-dimethyl-substituted pyrazole ring. The cyclopropyl group introduces conformational rigidity and ring strain, which may enhance binding specificity compared to larger cycloalkanes .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C11H18N4O/c1-7-5-8(2)15(14-7)6-10(11(12)16)13-9-3-4-9/h5,9-10,13H,3-4,6H2,1-2H3,(H2,12,16)

InChI Key

WTRPWSDEYUIEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)N)NC2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide generally involves a multi-step organic synthesis pathway, which can be summarized as follows:

  • Preparation of Intermediates : The process begins with the synthesis or procurement of two key intermediates:

    • Cyclopropylamine: A strained three-membered ring amine that introduces conformational rigidity.
    • 3,5-Dimethyl-1H-pyrazole: A heterocyclic compound with methyl substitutions at positions 3 and 5, contributing electron-rich characteristics.
  • Coupling Reaction : These intermediates are coupled through amide bond formation, typically involving the activation of a carboxylic acid or its derivative on the propanamide backbone. Common coupling agents include:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
    • N-Hydroxysuccinimide (NHS) or similar additives to enhance coupling efficiency
  • Base Catalysis : Bases such as triethylamine are employed to neutralize acidic byproducts and facilitate the coupling reaction.

  • Reaction Conditions : The reaction is usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at controlled temperatures ranging from ambient to 80°C to maintain cyclopropane ring integrity and optimize yield.

  • Purification : The crude product is purified by recrystallization or column chromatography to achieve high purity suitable for research or industrial use.

Industrial Production Methods

In industrial contexts, the synthesis is optimized for scalability, yield, and purity:

  • Continuous Flow Reactors : These are employed to improve heat and mass transfer, crucial for controlling the exothermic steps involved in cyclopropane ring formation and amide coupling.

  • In-line Analytical Monitoring : Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used in real-time to monitor reaction progress and optimize reaction time.

  • Advanced Purification : Chromatographic techniques, including preparative high-performance liquid chromatography (HPLC), and crystallization methods ensure the removal of impurities and byproducts.

  • Yield Optimization : Pilot studies have demonstrated up to 20% improvement in yield using continuous flow chemistry compared to traditional batch processes.

Reaction Mechanisms and Chemical Transformations

The compound can undergo various chemical reactions, which are relevant during synthesis or subsequent functionalization:

Reaction Type Reagents/Conditions Outcome/Products
Oxidation Hydrogen peroxide, potassium permanganate Conversion to ketones or carboxylic acids
Reduction Lithium aluminum hydride, sodium borohydride Formation of amines or alcohol derivatives
Substitution Nucleophiles such as halides, amines, alcohols under acidic or basic conditions Replacement of amino or pyrazolyl groups with other functional groups

These transformations are instrumental in modifying the compound for varied applications or enhancing its biological properties.

Analytical Characterization

Accurate characterization is critical for confirming the structure and purity of the synthesized compound:

Analytical Method Purpose
Nuclear Magnetic Resonance (NMR) ^1H and ^13C NMR to confirm substituent positions and stereochemistry
High-Resolution Mass Spectrometry (HR-MS) Validation of molecular formula (C11H18N_4O)
X-ray Crystallography Determination of 3D conformation and hydrogen bonding networks, especially within the pyrazole ring

These methods ensure the compound's identity and structural integrity before further use.

Summary Table: Preparation Overview

Step Description Key Reagents/Conditions Notes
1. Intermediate Synthesis Cyclopropylamine and 3,5-dimethyl-1H-pyrazole Standard organic synthesis methods Purity critical for coupling step
2. Coupling Reaction Amide bond formation between intermediates EDCI, triethylamine, DMF/DCM, 50–80°C Controlled temperature to preserve cyclopropane
3. Purification Recrystallization or chromatography Silica gel chromatography, recrystallization Ensures high purity
4. Industrial Scale-up Continuous flow reactors and in-line FTIR Flow chemistry setup Improves yield and scalability
5. Stability Measures Prodrug formation or nanoparticle encapsulation Acetylation, PLGA nanoparticles Enhances shelf-life and bioavailability

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or pyrazolyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Heterocycle Substituent on Propanamide Molecular Weight (g/mol)
Target Compound 3,5-dimethylpyrazole Cyclopropylamino ~278.35 (calculated)
Compound 18 3,5-dimethylpyrazole Benzene sulfonamide ~353.41
Compound 19 2,5-dimethylpyrrole Sulfamoylphenyl ~375.46

Cycloalkyl-Containing Analogues

  • 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (): Key differences:
  • Cyclohexyl group introduces greater steric bulk and reduced ring strain vs. cyclopropyl.
  • Toxicology: Limited data available; caution advised due to unstudied toxicological properties .
  • 2-Chloro-N-cyclopropyl-N-(3-methoxy-pyrazin-2-ylmethyl)-acetamide ():

    • Key differences :
  • Chloroacetamide backbone vs. propanamide.
  • Pyrazine ring replaces pyrazole, altering hydrogen-bonding capacity.

Biological Activity

2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, with CAS number 1249608-95-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and antioxidant properties, as well as potential applications in medicinal chemistry.

  • Molecular Formula : C₁₁H₁₇N₃O₂
  • Molecular Weight : 223.27 g/mol
  • Structure : The compound features a cyclopropylamino group attached to a pyrazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. The compound has been evaluated against various microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 - 250 µg/mL
Escherichia coli31.25 - 250 µg/mL
Klebsiella pneumoniae31.25 - 250 µg/mL
Pseudomonas aeruginosa31.25 - 250 µg/mL
Candida albicans62.5 µg/mL
Saccharomyces cerevisiae31.25 µg/mL

These results indicate that the compound exhibits significant antibacterial and antifungal activities, particularly against Candida albicans and Saccharomyces cerevisiae .

Antioxidant Activity

In addition to its antimicrobial properties, the compound has shown promising antioxidant activity. The antioxidant capacity was compared with standard agents such as butylhydroxytoluene (BHT). Compounds derived from pyrazole structures have demonstrated significant inhibition of free radicals, suggesting their potential as dual-action agents in therapeutic applications .

Molecular docking studies have provided insights into the interaction mechanisms of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide with target proteins. These studies revealed favorable binding affinities and interaction modes that may contribute to its biological activities .

Case Studies

A study focusing on a series of synthesized pyrazole compounds demonstrated that those containing the cyclopropylamino group exhibited enhanced antimicrobial properties compared to their counterparts lacking this functional group. This suggests that structural modifications can significantly influence biological activity .

Potential Applications

Given its biological profile, 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide holds promise for further development in several areas:

  • Antimicrobial Agents : Its efficacy against resistant strains of bacteria and fungi positions it as a candidate for new antibiotic formulations.
  • Antioxidants : The compound's ability to scavenge free radicals could lead to applications in preventing oxidative stress-related diseases.

Q & A

Q. What are the critical steps in synthesizing 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step protocols, including (1) coupling of the pyrazole moiety to a propanamide backbone, (2) cyclopropane ring introduction via alkylation or reductive amination, and (3) purification via recrystallization or column chromatography. Key parameters to optimize include solvent polarity (e.g., DMF for polar intermediates), temperature control (50–80°C for cyclopropane stability), and catalyst selection (e.g., palladium for cross-coupling reactions). Analytical validation using NMR and LC-MS is essential to confirm structural integrity .

Q. How does the molecular structure of this compound influence its reactivity and stability?

The compound’s structure features:

  • A 3,5-dimethylpyrazole ring (electron-rich, enabling π-π stacking or hydrogen bonding).
  • A cyclopropylamino group (strain-induced reactivity for ring-opening reactions).
  • A propanamide linker (flexible backbone for conformational adaptability). Stability challenges arise from the cyclopropane’s strain, requiring inert storage conditions (argon atmosphere, –20°C) to prevent decomposition .

Q. Which analytical methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular formula (C₁₄H₂₁N₅O).
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (e.g., pyrazole N–H interactions) .

Advanced Research Questions

Q. How can computational modeling predict biological interactions of this compound with target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Key interactions include:

  • Pyrazole methyl groups occupying hydrophobic pockets.
  • Cyclopropylamine forming hydrogen bonds with catalytic residues. Validation requires correlation with in vitro assays (e.g., IC₅₀ measurements) .

Q. What experimental design strategies are recommended for studying its pharmacokinetic properties?

Use a Box-Behnken design to optimize variables:

FactorRangeResponse Variable
pH6–8Solubility (%)
Temp25–40°CMetabolic stability (t₁/₂)
Enzyme conc.0.1–1.0 mg/mLClearance rate (mL/min)
Statistical analysis (ANOVA) identifies significant factors, reducing experimental iterations by 40–60% .

Q. How can contradictory data in biological activity studies be resolved?

Example: Discrepancies in IC₅₀ values across assays may arise from:

  • Assay conditions: Varying redox environments (e.g., glutathione levels in cell-based vs. cell-free systems).
  • Protein binding: Serum albumin interactions altering free compound concentration. Mitigation: Standardize protocols (e.g., fixed FBS concentration) and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What structural analogs of this compound have distinct pharmacological profiles, and how are they synthesized?

CompoundKey ModificationPharmacological Impact
3-(4-Amino-3,5-dimethylpyrazol-1-yl)-2-methylpropanamideMethyl substitution at C2Enhanced metabolic stability
2-(Ethylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acidCarboxylic acid moietyImproved aqueous solubility
Synthesis involves regioselective alkylation or carboxylation under basic conditions (K₂CO₃ in THF) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Prodrug approach: Mask the cyclopropylamine with an acetyl group, hydrolyzed in vivo by esterases.
  • Nanoparticle encapsulation: Use PLGA nanoparticles (size: 150–200 nm) to protect against enzymatic degradation. Stability assays (e.g., HPLC monitoring over 24h in plasma) validate these strategies .

Q. How can reaction fundamentals guide scalable synthesis without compromising yield?

Apply continuous flow chemistry :

  • Microreactor setup: Enhances heat/mass transfer for exothermic cyclopropane formation.
  • In-line analytics: Real-time FTIR monitors intermediate conversion. Pilot studies show 20% yield improvement over batch methods .

Q. What in vivo models are suitable for evaluating its therapeutic potential?

  • Acute toxicity: Zebrafish embryo assay (LC₅₀ determination in 72h).
  • Chronic exposure: Rodent models with biomarker analysis (e.g., liver enzymes, renal function).
    Dose optimization via allometric scaling (mg/kg based on body surface area) .

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